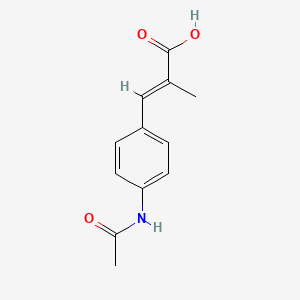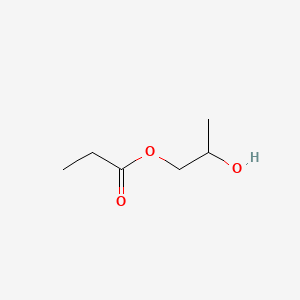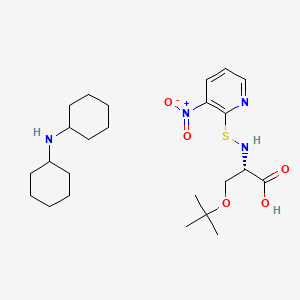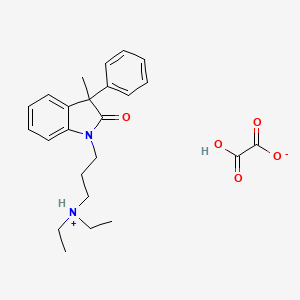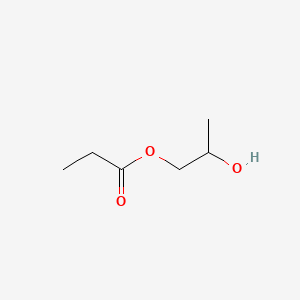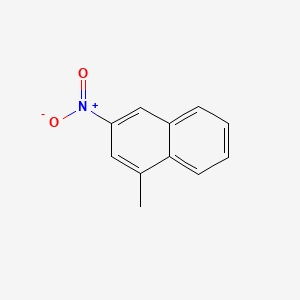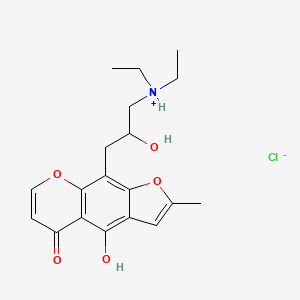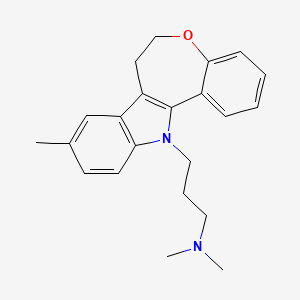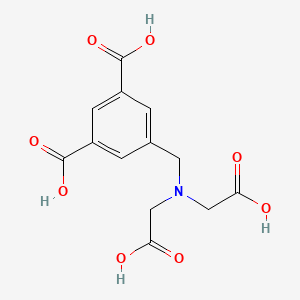
Carbazole, 1,2,3,4-tetrahydro-9-(3-dimethylaminopropyl)-6-fluoro-, oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbazole, 1,2,3,4-tetrahydro-9-(3-dimethylaminopropyl)-6-fluoro-, oxalate is a complex organic compound that belongs to the carbazole family. Carbazoles are known for their diverse applications in pharmaceuticals, organic electronics, and materials science. This particular compound is characterized by its unique structure, which includes a tetrahydrocarbazole core, a dimethylaminopropyl side chain, and a fluorine atom, making it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Carbazole, 1,2,3,4-tetrahydro-9-(3-dimethylaminopropyl)-6-fluoro-, oxalate typically involves multiple steps:
Formation of the Tetrahydrocarbazole Core: The initial step involves the cyclization of phenylhydrazine with cyclohexanone to form the tetrahydrocarbazole core. This reaction is usually carried out in the presence of an acid catalyst such as trifluoroacetic acid.
Introduction of the Dimethylaminopropyl Side Chain: The next step involves the alkylation of the tetrahydrocarbazole core with 3-dimethylaminopropyl chloride. This reaction is typically performed under basic conditions using a base such as potassium carbonate.
Oxalate Formation: Finally, the compound is converted to its oxalate salt by reacting with oxalic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar aprotic solvents.
Major Products
Oxidation: Formation of carbazole derivatives with additional oxygen functionalities.
Reduction: Formation of reduced carbazole derivatives.
Substitution: Formation of substituted carbazole derivatives with various functional groups.
科学研究应用
Carbazole, 1,2,3,4-tetrahydro-9-(3-dimethylaminopropyl)-6-fluoro-, oxalate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism of action of Carbazole, 1,2,3,4-tetrahydro-9-(3-dimethylaminopropyl)-6-fluoro-, oxalate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with various enzymes and receptors, modulating their activity.
Pathways: It affects signaling pathways involved in cell proliferation, apoptosis, and neurotransmission.
相似化合物的比较
Similar Compounds
1,2,3,9-Tetrahydro-4(H)-carbazol-4-one: A carbazole derivative with a similar tetrahydrocarbazole core but lacking the dimethylaminopropyl side chain and fluorine atom.
1,2,3,4-Tetrahydro-9-methylcarbazol-4-one: Another derivative with a methyl group instead of the dimethylaminopropyl side chain.
Uniqueness
Carbazole, 1,2,3,4-tetrahydro-9-(3-dimethylaminopropyl)-6-fluoro-, oxalate is unique due to its combination of a dimethylaminopropyl side chain and a fluorine atom, which imparts distinct chemical and biological properties compared to other carbazole derivatives.
属性
CAS 编号 |
41734-59-2 |
|---|---|
分子式 |
C19H25FN2O4 |
分子量 |
364.4 g/mol |
IUPAC 名称 |
3-(6-fluoro-1,2,3,4-tetrahydrocarbazol-9-yl)propyl-dimethylazanium;2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/C17H23FN2.C2H2O4/c1-19(2)10-5-11-20-16-7-4-3-6-14(16)15-12-13(18)8-9-17(15)20;3-1(4)2(5)6/h8-9,12H,3-7,10-11H2,1-2H3;(H,3,4)(H,5,6) |
InChI 键 |
ZDYRUYDHWCOSEM-UHFFFAOYSA-N |
规范 SMILES |
C[NH+](C)CCCN1C2=C(CCCC2)C3=C1C=CC(=C3)F.C(=O)(C(=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(2R)-1-acetyl-2-pyrrolidinyl]-alpha-amino-5-Isoxazolepropanoic acid methyl ester](/img/structure/B13748424.png)
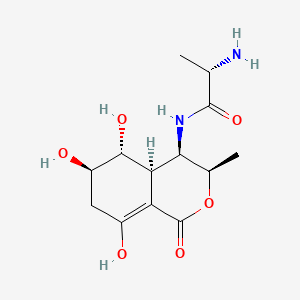
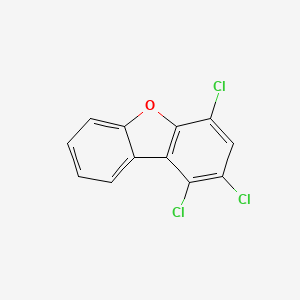
![1-[3'-[[6-(dimethylamino)-3-pyridinyl]methyl]-2'-fluoro-6'-methoxy[1,1'-biphenyl]-3-yl]Ethanone](/img/structure/B13748446.png)
